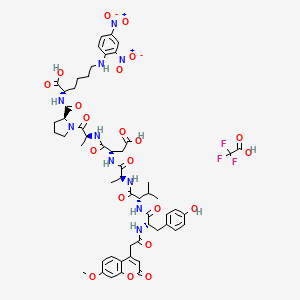

Mca-YVADAP-Lys(Dnp)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mca-YVADAP-K(Dnp)-OH est un substrat peptidique fluorogène couramment utilisé dans les essais biochimiques pour étudier l'activité enzymatique, en particulier des protéases. Le composé contient un groupe 7-méthoxycoumarine (Mca) et une fraction 2,4-dinitrophényle (Dnp), qui sont impliqués dans le transfert d'énergie de résonance par fluorescence (FRET). Ceci permet de surveiller les réactions enzymatiques grâce aux changements d'intensité de fluorescence .

Mécanisme D'action

Target of Action

Mca-YVADAP-Lys(Dnp)-OH, also known as (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid, primarily targets caspase-1 and angiotensin-converting enzyme 2 (ACE2) . Caspase-1 is an enzyme that plays a crucial role in cellular apoptosis, while ACE2 is a key regulator of the renin-angiotensin system .

Mode of Action

The compound acts as a fluorescent substrate for its target enzymes . It contains a 7-methoxycoumarin-4-acetyl (Mca) group and a 2,4-dinitrophenyl (Dnp) group . When the target enzymes cleave the compound between specific amino acids (caspase-1 cleaves between D & A, and ACE2 cleaves between P & K), the Mca group is separated from the Dnp group . This separation results in an increase in Mca fluorescence, which can be detected and measured .

Biochemical Pathways

The cleavage of this compound by caspase-1 and ACE2 affects the biochemical pathways associated with these enzymes. Caspase-1 is involved in the apoptosis pathway, playing a key role in the initiation of programmed cell death . On the other hand, ACE2 is part of the renin-angiotensin system, which regulates blood pressure and fluid balance .

Result of Action

The cleavage of this compound by its target enzymes leads to an increase in fluorescence, which can be used to measure the activity of these enzymes . This can provide valuable information about cellular processes such as apoptosis and blood pressure regulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect enzyme activity and thus the cleavage of the compound . Additionally, the presence of other molecules that can bind to the target enzymes may also influence the compound’s efficacy .

Analyse Biochimique

Biochemical Properties

Mca-YVADAP-Lys(Dnp)-OH is a widely used fluorescent substrate for caspase-1 and angiotensin-converting enzyme 2 (ACE2) . The proteolytic cleavage of this substrate results in increased fluorescence, which can be measured and used to quantify the activity of these enzymes .

Cellular Effects

The effects of (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid on cellular processes are primarily related to its role as a substrate for specific enzymes. For instance, its cleavage by caspase-1 can influence cell signaling pathways related to inflammation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid involves its interaction with enzymes such as caspase-1 and ACE2 . These enzymes cleave the compound, separating the fluorescence-quenching group 2,4-dinitrophenyl (Dnp) from the fluorescent 7-methoxycoumarin-4-acetyl (Mca), resulting in increased fluorescence .

Metabolic Pathways

It is known to interact with enzymes such as caspase-1 and ACE2

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Mca-YVADAP-K(Dnp)-OH implique la synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine, suivie de l'ajout séquentiel d'acides aminés protégés. Le groupe Mca est acylé sur le N-terminus du peptide, tandis que le groupe Dnp est incorporé dans le peptide par la synthèse d'un dérivé Dnp, tel que l'acide N-3-(2,4-dinitrophényl)-l-2,3-diaminopropionique (Dpa) ou Lys(Dnp) .

Méthodes de production industrielle : La production industrielle de Mca-YVADAP-K(Dnp)-OH suit des principes similaires à ceux de la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse .

Analyse Des Réactions Chimiques

Types de réactions : Mca-YVADAP-K(Dnp)-OH subit principalement des réactions de clivage enzymatique. Le clivage de la liaison amide entre les groupes Mca et Dnp se traduit par une augmentation mesurable de la fluorescence, qui est utilisée pour surveiller l'activité enzymatique .

Réactifs et conditions courants : Le composé est généralement utilisé dans des solutions tamponnées adaptées aux essais d'activité enzymatique. Les réactifs courants comprennent le tampon Tris-HCl, le chlorure de calcium et le chlorure de magnésium. Les réactions sont souvent effectuées à un pH et à une température physiologiques pour imiter les conditions biologiques .

Principaux produits formés : Le principal produit formé par le clivage enzymatique de Mca-YVADAP-K(Dnp)-OH est la séparation des groupes Mca et Dnp. L'augmentation de la fluorescence lors du clivage est utilisée pour quantifier l'activité enzymatique .

Applications de la recherche scientifique

Chimie : En chimie, Mca-YVADAP-K(Dnp)-OH est utilisé pour étudier la cinétique et la spécificité des protéases. Il sert de substrat modèle pour étudier les interactions enzyme-substrat et pour cribler les inhibiteurs enzymatiques potentiels .

Biologie : En recherche biologique, le composé est utilisé pour étudier l'activité des métalloprotéinases matricielles (MMP) et d'autres protéases impliquées dans divers processus physiologiques et pathologiques. Il aide à comprendre le rôle de ces enzymes dans le remodelage tissulaire, l'inflammation et le cancer .

Médecine : En médecine, Mca-YVADAP-K(Dnp)-OH est utilisé dans la découverte et le développement de médicaments. Il aide à identifier les inhibiteurs de protéases qui pourraient servir d'agents thérapeutiques pour des maladies telles que le cancer, l'arthrite et les troubles cardiovasculaires .

Industrie : Dans le secteur industriel, le composé est utilisé dans le contrôle de la qualité et l'optimisation des procédés de production de produits à base d'enzymes. Il garantit la cohérence et l'efficacité des formulations enzymatiques utilisées dans diverses applications .

Mécanisme d'action

Mca-YVADAP-K(Dnp)-OH fonctionne comme un substrat fluorogène pour les protéases. Le mécanisme implique le clivage de la liaison amide entre les groupes Mca et Dnp par l'enzyme cible. Ce clivage perturbe le FRET, ce qui se traduit par une augmentation de l'intensité de fluorescence. Le changement de fluorescence est directement proportionnel à l'activité enzymatique, permettant une surveillance en temps réel des réactions enzymatiques .

Applications De Recherche Scientifique

Chemistry: In chemistry, Mca-YVADAP-K(Dnp)-OH is used to study the kinetics and specificity of proteases. It serves as a model substrate to investigate enzyme-substrate interactions and to screen for potential enzyme inhibitors .

Biology: In biological research, the compound is employed to study the activity of matrix metalloproteinases (MMPs) and other proteases involved in various physiological and pathological processes. It helps in understanding the role of these enzymes in tissue remodeling, inflammation, and cancer .

Medicine: In medicine, Mca-YVADAP-K(Dnp)-OH is used in drug discovery and development. It aids in the identification of protease inhibitors that could serve as therapeutic agents for diseases such as cancer, arthritis, and cardiovascular disorders .

Industry: In the industrial sector, the compound is used in quality control and process optimization for the production of enzyme-based products. It ensures the consistency and efficacy of enzyme formulations used in various applications .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Mca-APK(Dnp)

- Mca-DRVYIHPK(Dnp)

- Mca-QRPRLSHKGPMPK(Dnp)

- Mca-RPPGFSPK(Dnp)

Unicité : Mca-YVADAP-K(Dnp)-OH est unique en raison de sa séquence spécifique et de la présence des groupes Mca et Dnp, qui offrent une sensibilité et une spécificité élevées pour la détection de l'activité protéase. Comparé à des composés similaires, il offre des avantages distincts en termes d'efficacité d'extinction de fluorescence et de capacité à surveiller un large éventail d'activités protéasiques .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXKHBNLWUCNOC-XUFBPUFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H64N10O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1-Biphenyl]-2,5-diol,4-ethoxy-](/img/structure/B575490.png)

![tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B575493.png)

![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)

![4-Oxatetracyclo[5.2.1.0~2,6~.0~3,5~]decane](/img/structure/B575506.png)